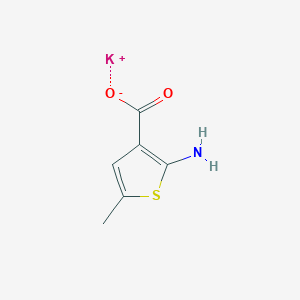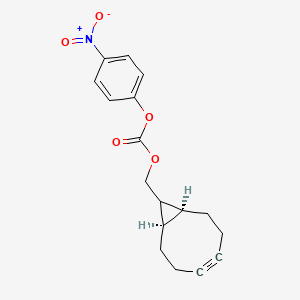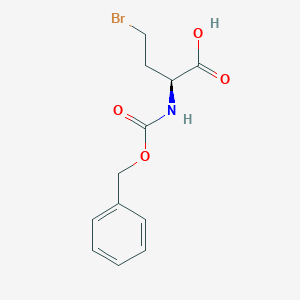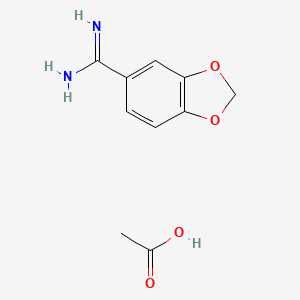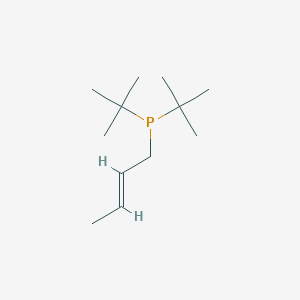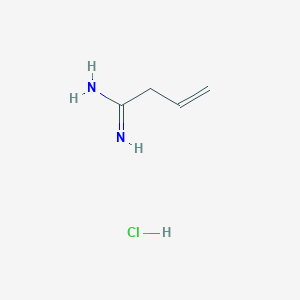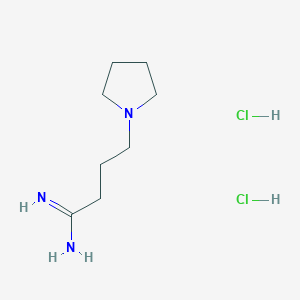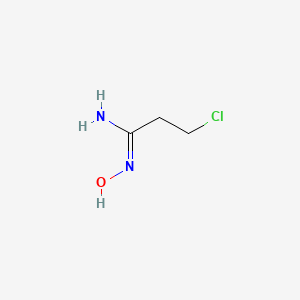
3-Chloro-N-hydroxy-propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-hydroxy-propanimidamide is a chemical compound belonging to the class of chlorinated hydroxyimidamides, which are derivatives of the hydroxypropanimidamide. This compound is used in a wide range of scientific research applications and has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-hydroxy-propanimidamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds such as peptides, peptidomimetics, and peptidomimetic-based drugs. It has also been used as a catalyst for the synthesis of heterocyclic compounds. In addition, it has been used as a tool in the study of enzyme kinetics and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-hydroxy-propanimidamide is not fully understood. It is believed to act as an inhibitor of enzyme activity by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. It is also believed to interact with the substrate, thus preventing it from binding to the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, cholesterol, and glucose. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-N-hydroxy-propanimidamide is a useful reagent for laboratory experiments due to its ability to inhibit enzyme activity. It is relatively easy to synthesize and is stable in a wide range of conditions. However, it is important to note that this compound is a potent inhibitor of enzyme activity and should be used with caution. In addition, it is important to note that the exact mechanism of action of this compound is not fully understood and further research is needed in order to fully understand its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Chloro-N-hydroxy-propanimidamide. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to determine the effects of this compound on other enzymes and biological pathways. Third, further research is needed to determine the effects of this compound on other biochemical and physiological processes. Fourth, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to determine the potential toxicological effects of this compound.
Synthesemethoden
3-Chloro-N-hydroxy-propanimidamide is synthesized by a two-step process. In the first step, the hydroxypropanimidamide is reacted with chlorine gas to form the chlorinated hydroxyimidamide. In the second step, the chlorinated hydroxyimidamide is reacted with an aqueous solution of sodium hydroxide to form this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Eigenschaften
IUPAC Name |
3-chloro-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c4-2-1-3(5)6-7/h7H,1-2H2,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPQGCKFLBWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
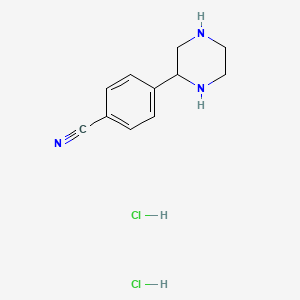

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
